nNOS Inhibition Potency: 4-Nitro-1H-indazole Compared to 7-Nitroindazole and 4-Bromoindazole
4-Nitro-1H-indazole exhibits nNOS inhibitory activity with an IC50 of 3.1 μM against human NOS1 [1]. The literature reports that 4-bromo-1H-indazole achieves potency comparable to the reference compound 7-nitroindazole (7-NI), which displays an IC50 of approximately 0.6 μM [2]. While 4-nitro-1H-indazole is less potent than 7-NI in vitro, it has been validated as a potent nNOS inhibitor in its own right and demonstrates in vivo nNOS inhibition as evidenced by potent antinociceptive effects following systemic administration [3].
| Evidence Dimension | nNOS inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 μM (3,100 nM) against human NOS1 |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): IC50 = ~0.6 μM; 4-Bromo-1H-indazole: potency comparable to 7-NI |
| Quantified Difference | 4-Nitro-1H-indazole is ~5-fold less potent than 7-NI in vitro but retains in vivo activity |
| Conditions | Inhibition of citrulline formation; NOS1 enzyme assay |
Why This Matters
Procurement of 4-nitro-1H-indazole is justified for researchers seeking a structurally distinct nitroindazole nNOS inhibitor with proven in vivo activity, offering a complementary tool to the widely used 7-NI.
- [1] BindingDB. (n.d.). BDBM50304143: 4-nitro-1H-indazole (CHEMBL393456). Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50304143 View Source
- [2] Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of Biochemistry and Biophysics, 311(2), 300-306. View Source
- [3] Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. View Source
